molecular formula C14H15FN4O2 B5091753 2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane

2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane

Cat. No. B5091753
M. Wt: 290.29 g/mol
InChI Key: XMIRUWNIOSCVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that belongs to the family of oxazinanes. This compound has shown promising results in scientific research, especially in the field of drug discovery.

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane involves the inhibition of the target enzymes by binding to their active sites. This leads to the suppression of the enzyme activity, which in turn results in the reduction of the pathological symptoms associated with the respective diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane have been extensively studied in vitro and in vivo. It has been shown to improve cognitive function, reduce oxidative stress, and prevent neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to exhibit antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane in lab experiments include its potent inhibitory activity against the target enzymes, its low toxicity, and its ability to cross the blood-brain barrier. However, its limitations include its poor solubility in aqueous solutions and its potential to interact with other compounds.

Future Directions

The potential applications of 2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane in drug discovery are vast. Future research should focus on improving the compound's solubility and bioavailability. Additionally, the compound's efficacy and safety should be studied in clinical trials to determine its potential as a therapeutic agent for neurological disorders. Furthermore, the compound's potential as a chemical probe for studying the pathogenesis of neurological disorders should be explored.

Synthesis Methods

The synthesis of 2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane involves the reaction of 4-fluorobenzyl azide and tert-butyl 2-((2-hydroxyethyl)amino)acetate in the presence of copper (I) iodide and sodium ascorbate. The reaction takes place under mild conditions and yields the desired compound in good yield.

Scientific Research Applications

2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has been extensively studied for its potential use in drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]triazol-4-yl]-(oxazinan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c15-12-5-3-11(4-6-12)9-18-10-13(16-17-18)14(20)19-7-1-2-8-21-19/h3-6,10H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIRUWNIOSCVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane

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